N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-17-13-18(2)16-30(15-17)36(33,34)21-10-7-19(8-11-21)26(32)28-20-9-12-22(24(31)14-20)27-29-23-5-3-4-6-25(23)35-27/h3-12,14,17-18,31H,13,15-16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMVCMIRDQEBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 394.48 g/mol |
| CAS Number | 946346-31-2 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways associated with various diseases. Notably:
- Antimicrobial Activity : The compound exhibits significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the sulfonyl group enhances its binding affinity to bacterial enzymes, disrupting cell wall synthesis and leading to cell lysis .
- Neuroprotective Effects : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can potentially enhance cholinergic signaling, offering therapeutic benefits for conditions such as Alzheimer's disease .
- Anti-inflammatory Properties : The compound's mechanism includes the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators.
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
Antimicrobial Efficacy
In vitro studies have demonstrated that this compound exhibits potent antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
Neuroprotective Activity
The compound was tested for its AChE inhibitory activity, yielding an IC50 value of 2.7 µM, indicating strong potential for treating neurodegenerative diseases .
Case Studies
- Case Study on Antibacterial Activity : A study conducted by Desai et al. (2016) highlighted that derivatives similar to this compound showed a fourfold increase in potency against MRSA compared to standard antibiotics like vancomycin . This finding underscores its potential as a novel antimicrobial agent.
- Neuroprotection in Alzheimer's Disease Models : In a preclinical model for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission .
Scientific Research Applications
Antimicrobial and Antifungal Activity
The compound and its derivatives have shown promising antimicrobial and antifungal activities. The benzo[d]thiazole moiety is known for enhancing these properties:
- Mechanism of Action : The thiazole ring structure is critical for the antimicrobial efficacy observed in various studies. For instance, compounds with electron-donating groups such as hydroxyl and amino groups have demonstrated enhanced activity against bacterial strains like Escherichia coli and Staphylococcus aureus as well as fungal strains like Aspergillus niger and Aspergillus oryzae .
-
Case Studies :
- Chawla (2016) reported that thiazole derivatives exhibit significant antimicrobial activity, especially when substituted appropriately .
- Bikobo et al. (2017) noted that specific derivatives synthesized from thiazole showed more potent activity than standard reference drugs .
Anticancer Potential
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has also been investigated for its anticancer properties:
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been a focal point of research. It is suggested that the inhibition of certain cellular pathways involved in cancer progression contributes to its anticancer effects.
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Case Studies :
- Yılmaz et al. (2015) synthesized derivatives from similar compounds that demonstrated significant pro-apoptotic activity in melanoma cell lines .
- Ravinaik et al. (2021) reported moderate to excellent anticancer activity against various cancer cell lines using related thiazole derivatives .
Neurological Applications
Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's:
- Acetylcholinesterase Inhibition : Compounds with a similar structure have shown excellent acetylcholinesterase inhibitory activity, which is crucial for enhancing cognitive function in Alzheimer's patients .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Benzo[d]thiazole Moiety
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Electrophilic aromatic substitution : The aromatic ring can undergo substitution at position 2 (thiazole) or 4 (benzene), influenced by directing effects of heteroatoms .
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Thione-thiol tautomerism : Potential for interconversion under basic conditions, though less likely in stable derivatives .
Hydroxyphenyl Group
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Oxidation : The hydroxyl group can be oxidized to a ketone or quinone, though steric hindrance from adjacent substituents may limit reactivity .
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Alkylation/acylation : Susceptible to O-alkylation under basic conditions (e.g., Williamson ether synthesis) .
Sulfonamide Group
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Hydrolysis : Acidic or basic hydrolysis can cleave the sulfonamide bond, yielding sulfonic acid and amine .
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Nucleophilic substitution : The sulfonamide group may act as a leaving group under strongly basic conditions .
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Benzo[d]thiazole | Substitution | Electrophilic conditions | Ring-modified derivative |
| Hydroxyphenyl | Oxidation | Oxidizing agents (e.g., KMnO₄) | Ketone/quinone |
| Sulfonamide | Hydrolysis | Acid/base | Sulfonic acid + amine |
Reaction Conditions and Stability
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Amide bond formation : Typically requires coupling agents (e.g., DCC, HOBt) in polar aprotic solvents like DMF or THF .
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Sulfonamide synthesis : Often uses sulfonic acid chlorides and amines in the presence of bases (e.g., pyridine) to absorb HCl .
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Thermal stability : The compound’s stability under elevated temperatures depends on the sulfonamide’s resistance to hydrolysis and the benzothiazole core’s aromaticity .
Biological Implications of Reactivity
While not directly addressed in the provided sources, analogous compounds (e.g., benzothiazole derivatives) exhibit diverse biological activities:
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Antimicrobial action : Sulfonamide groups may inhibit bacterial enzymes (e.g., dihydropteroate synthase) .
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Enzyme inhibition : Hydroxyphenyl moieties could interact with hydrogen-bonding sites in targets like AChE or MAO-B .
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Modulation of GABA receptors : Benzodiazepine-like structures (not present here) typically enhance GABA activity, but structural deviations may alter pharmacology .
Q & A
Q. How does stereochemistry at the piperidine ring affect the compound's pharmacological properties?
- Chiral separation : Use Chiralpak AD-H columns to isolate enantiomers; assign configurations via X-ray crystallography .
- Biological impact : Compare IC₅₀ of (R)- vs. (S)-enantiomers in receptor-binding assays; differences >10-fold suggest stereospecificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
